molecular formula C14H20N2O2S B11470872 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11470872
M. Wt: 280.39 g/mol
InChI Key: QVHHZDPCCOLFSX-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a synthetic compound with a complex structure It is characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide
  • N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea
  • 3,4-Dimethoxyphenethylamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific structural features, such as the combination of a thiazole ring and a dimethoxyphenyl group

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C14H20N2O2S/c1-10-9-16-14(19-10)15-7-6-11-4-5-12(17-2)13(8-11)18-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16)

InChI Key

QVHHZDPCCOLFSX-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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